Cas no 184710-54-1 (2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid)

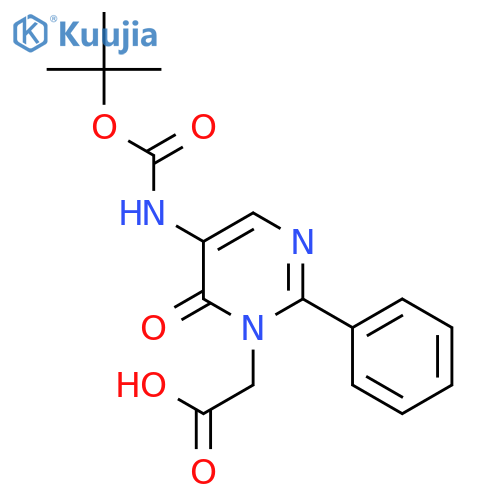

184710-54-1 structure

商品名:2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid

CAS番号:184710-54-1

MF:C17H19N3O5

メガワット:345.349864244461

MDL:MFCD17392816

CID:114358

PubChem ID:53423251

2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid

- 1(6H)-Pyrimidineaceticacid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxo-2-phenyl-

- 5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid

- 2-(5-(TERT-BUTOXYCARBONYLAMINO)-6-OXO-2-PHENYLPYRIMIDIN-1(6H)-YL)ACETIC ACID

- 2-[5-(tert-butoxycarbonylamino)-6-oxo-2-phenylhydropyrimidinyl]acetic acid

- AG-E-34151

- AK-88188

- ANW-67477

- CTK0H1288

- KB-223254

- SureCN7953847

- 2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)aceticacid

- FT-0689714

- DTXSID20698266

- SB58400

- {5-[(tert-Butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetic acid

- 184710-54-1

- 2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-2-phenylpyrimidin-1-yl]acetic acid

- SCHEMBL7953847

- DB-065488

-

- MDL: MFCD17392816

- インチ: InChI=1S/C17H19N3O5/c1-17(2,3)25-16(24)19-12-9-18-14(11-7-5-4-6-8-11)20(15(12)23)10-13(21)22/h4-9H,10H2,1-3H3,(H,19,24)(H,21,22)

- InChIKey: PTAQXLKRPCHZQW-UHFFFAOYSA-N

- ほほえんだ: CC(C)(OC(NC1=CN=C(N(C1=O)CC(O)=O)C2=CC=CC=C2)=O)C

計算された属性

- せいみつぶんしりょう: 345.13257

- どういたいしつりょう: 345.132

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 25

- 回転可能化学結合数: 7

- 複雑さ: 612

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 108A^2

じっけんとくせい

- PSA: 108.3

2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM109524-1g |

2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid |

184710-54-1 | 95% | 1g |

$*** | 2023-03-31 | |

| Matrix Scientific | 096764-1g |

2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid, 95+% |

184710-54-1 | 95+% | 1g |

$1311.00 | 2023-09-06 | |

| Matrix Scientific | 096764-250mg |

2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid, 95+% |

184710-54-1 | 95+% | 250mg |

$591.00 | 2023-09-06 | |

| Chemenu | CM109524-1g |

2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid |

184710-54-1 | 95% | 1g |

$580 | 2021-08-06 | |

| Alichem | A089000990-1g |

2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid |

184710-54-1 | 95% | 1g |

$535.00 | 2023-09-02 | |

| TRC | T075495-50mg |

2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid |

184710-54-1 | 50mg |

$ 410.00 | 2022-06-03 | ||

| TRC | T075495-100mg |

2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid |

184710-54-1 | 100mg |

$ 680.00 | 2022-06-03 |

2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid 関連文献

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

184710-54-1 (2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid) 関連製品

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬